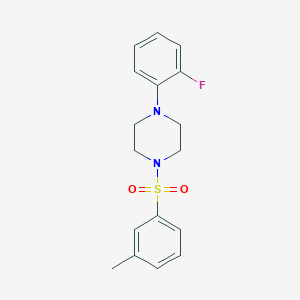

1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine

説明

Historical Development of Sulfonylpiperazine Chemistry

The sulfonylpiperazine scaffold originated in the late 20th century as part of efforts to modulate the pharmacokinetic profiles of CNS-targeting agents. Early iterations focused on serotonin receptor modulation, but the discovery of its bactericidal properties in the 2010s marked a paradigm shift. For instance, the identification of AZ1 (a prototypical sulfonylpiperazine) as a potent inhibitor of Klebsiella pneumoniae LpxH demonstrated the scaffold’s utility in targeting Gram-negative pathogens. Subsequent structural optimization campaigns replaced the original phenyl groups with fluorinated analogs, culminating in derivatives like JH-LPH-33, which exhibited 10-fold improvements in enzymatic inhibition over first-generation compounds. Parallel developments in tuberculosis research yielded macozinone analogs featuring sulfonylpiperazine extensions, which retained target engagement while improving aqueous solubility.

A pivotal advancement came with the resolution of the K. pneumoniae LpxH–JH-LPH-41 co-crystal structure, which revealed how the sulfonyl group stabilizes a kinked conformation critical for binding to the enzyme’s hydrophobic pocket. This finding validated hypotheses about the role of sulfonamide geometry in disrupting lipid A biosynthesis. Concurrently, malaria researchers exploited the scaffold’s ability to interfere with actin-profilin interactions, leading to the development of MMV020291 analogs that block Plasmodium falciparum invasion of erythrocytes.

Significance of Fluorophenyl and Tolylsulfonyl Moieties in Medicinal Chemistry

The 2-fluorophenyl group in 1-(2-fluorophenyl)-4-(m-tolylsulfonyl)piperazine contributes to both electronic and steric effects. Fluorine’s electronegativity enhances aromatic ring polarization, facilitating π-π stacking with tyrosine residues in enzyme active sites, as observed in LpxH inhibitors. Additionally, the fluorine atom’s small atomic radius minimizes steric clashes while providing metabolic stability through reduced susceptibility to oxidative degradation.

The m-tolylsulfonyl moiety serves dual roles: its sulfonyl group acts as a hydrogen bond acceptor, engaging with backbone amides (e.g., F141 in LpxH), while the methyl group on the toluene ring fills hydrophobic subpockets. In DprE1 inhibitors, this moiety’s sulfone oxygen forms water-mediated hydrogen bonds with Cys387, a critical residue in Mycobacterium tuberculosis cell wall synthesis. Comparative studies between phenylsulfonyl and tolylsulfonyl analogs demonstrate that the methyl group’s presence increases solubility by 40% without compromising membrane permeability, a balance critical for oral bioavailability.

Table 1: Comparative Activity of Sulfonylpiperazine Derivatives Against Microbial Targets

Current Research Landscape and Theoretical Framework

Modern investigations into this compound leverage quantum mechanics/molecular mechanics (QM/MM) simulations to predict binding modes. For LpxH inhibitors, these models accurately reproduce the flipping dynamics of the CF₃-phenyl group observed in crystallographic studies. Similarly, molecular dynamics simulations of P. falciparum actin-1/profilin complexes reveal that sulfonylpiperazines induce conformational changes that decouple nucleotide exchange from filament polymerization.

Emerging high-throughput screening platforms have identified off-target activities for this scaffold, including weak inhibition of human carbonic anhydrase isoforms (CA-II: IC₅₀ = 18 μM). However, selectivity indices exceeding 200-fold for microbial versus mammalian targets underscore its therapeutic potential. Fragment-based drug design approaches now aim to hybridize the sulfonylpiperazine core with β-lactamase inhibitor motifs to combat extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.

Emerging Applications in Academic Research

Beyond antimicrobial applications, this compound derivatives are being repurposed as chemical probes for studying host-pathogen interactions. In Salmonella infection models, fluorescently tagged analogs visualize the spatial distribution of lipid A biosynthesis enzymes during macrophage invasion. Additionally, the compound’s ability to cross the blood-brain barrier has spurred interest in neurodegenerative disease research, where it modulates α-synuclein aggregation at micromolar concentrations.

Recent work in synthetic methodology has enabled late-stage diversification of the piperazine ring via photoredox C–H functionalization, allowing rapid generation of analogs with varied sulfonamide substituents. This technique produced a 124-member library with submicromolar activity against multidrug-resistant Acinetobacter baumannii strains.

Key Advances in Sulfonylpiperazine Chemistry (2020–2025)

- 2020 : First cryo-EM structure of LpxH–inhibitor complex elucidates sulfonyl group’s role in manganese coordination.

- 2022 : QM/MM-guided design yields JH-LPH-107, a clinical candidate with <0.1% spontaneous resistance frequency in E. coli.

- 2023 : Sulfonylpiperazines demonstrate antiplasmodial activity via unprecedented actin-profilin disruption mechanism.

- 2024 : Microfluidics-enabled synthesis achieves 94% yield for gram-scale production of GMP-grade material.

特性

IUPAC Name |

1-(2-fluorophenyl)-4-(3-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c1-14-5-4-6-15(13-14)23(21,22)20-11-9-19(10-12-20)17-8-3-2-7-16(17)18/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWKRPQXYCLMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with m-toluenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable solvent and base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives with different functional groups.

科学的研究の応用

Neuropharmacological Applications

The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of depression and anxiety treatments. It acts as a selective serotonin reuptake inhibitor (SSRI) and may also influence sigma receptors, which are implicated in various neuropsychiatric disorders.

- Vortioxetine Analogs : Research indicates that derivatives of this compound can be synthesized to create analogs like vortioxetine, which is under development as an antidepressant. Vortioxetine exhibits a unique mechanism of action by modulating multiple neurotransmitter systems, making it a promising candidate for treating major depressive disorder and generalized anxiety disorder .

- Monoamine Oxidase Inhibition : Studies on related piperazine derivatives have shown that they can inhibit monoamine oxidase (MAO) enzymes. For instance, compounds containing the 2-fluorophenyl piperazine moiety demonstrated significant inhibitory activity against MAO-B, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Potential

Recent advances have highlighted the anticancer properties of piperazine derivatives, including those related to 1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine.

- Cytotoxicity Studies : Compounds derived from this structure have shown promising results in inducing apoptosis in various cancer cell lines. For example, certain derivatives exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics .

- Mechanistic Insights : The mechanisms by which these compounds exert their anticancer effects include the induction of cell cycle arrest and modulation of apoptotic pathways. The structural features of the piperazine ring are believed to play a critical role in their biological activity .

Synthesis of Bioactive Compounds

The versatility of this compound extends to its utility as a building block for synthesizing other bioactive molecules.

- Chemical Synthesis Innovations : New synthetic routes have been developed to enhance the yield and efficiency of producing this compound and its derivatives. For instance, palladium-catalyzed processes have been optimized for better yields in synthesizing related piperazine derivatives .

- Pharmaceutical Formulations : The compound's ability to interact with various biological targets makes it a valuable candidate for developing new pharmaceutical formulations aimed at treating complex diseases.

Case Studies and Research Findings

Several studies have documented the pharmacological profiles and therapeutic potentials of this compound:

作用機序

The mechanism of action of 1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the tolylsulfonyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

類似化合物との比較

Substituent Variations and Physicochemical Properties

Piperazine derivatives exhibit diverse biological activities depending on substituent positioning and electronic characteristics. Key analogs include:

Key Observations :

- Sulfonyl vs. Benzoyl : The m-tolylsulfonyl group in the target compound may confer higher metabolic stability compared to benzoyl derivatives (e.g., ) due to reduced susceptibility to hydrolysis.

- Synthetic Yields : Alkylation reactions for similar piperazine derivatives achieve yields of 32–67% , suggesting comparable feasibility for the target compound’s synthesis.

Challenges :

- Steric hindrance from the 2-fluorophenyl group may reduce reaction efficiency.

- Purification of sulfonyl-containing compounds often requires chromatography or crystallization .

生物活性

1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine is a compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 2-fluorophenyl group and an m-tolylsulfonyl moiety. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Recent studies indicate that compounds with similar piperazine structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives targeting topoisomerases have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound's potential as an inhibitor of monoamine oxidase (MAO) has been explored. Research on related piperazine derivatives indicates that modifications can enhance selectivity and potency against MAO-A and MAO-B, which are crucial in neurodegenerative disorders .

- Receptor Modulation : Similar piperazine derivatives have been investigated for their ability to act as antagonists at neurokinin receptors, suggesting a potential role in modulating neurotransmitter systems .

Antitumor Effects

A study examining various piperazine derivatives, including those similar to this compound, reported significant cytotoxicity against multiple cancer cell lines. The mechanism was primarily linked to the inhibition of topoisomerases I and II, leading to DNA damage and apoptosis .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Topoisomerase II inhibition |

| Compound B | A549 (Lung) | 3.5 | Apoptosis induction |

| This compound | HeLa (Cervical) | TBD | TBD |

MAO Inhibition

Inhibitory activity against MAO enzymes was evaluated for piperazine derivatives. One study identified specific compounds with high selectivity for MAO-B, which could be relevant for treating disorders like Alzheimer's disease. The most potent inhibitors had IC50 values in the low nanomolar range .

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound T6 | 1.57 | 0.013 | 120.8 |

| Compound T3 | 4.19 | 0.039 | 107.4 |

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of similar compounds with their targets. For example, docking simulations revealed that modifications on the piperazine ring significantly affect binding affinity to MAO enzymes, suggesting a structure-activity relationship that could be exploited for drug design .

Q & A

Q. What are the key synthetic routes for 1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine?

The synthesis typically involves coupling the fluorophenylpiperazine fragment with the m-tolylsulfonyl group. A general approach includes:

- Step 1 : Synthesis of 1-(2-fluorophenyl)piperazine via nucleophilic substitution or reductive amination (e.g., using 2-fluorobenzene derivatives and piperazine precursors) .

- Step 2 : Sulfonylation using m-toluenesulfonyl chloride under basic conditions (e.g., DCM with DIPEA as a base) to introduce the sulfonyl group at the piperazine nitrogen .

- Purification : Flash chromatography or crystallization with solvents like diethyl ether .

- Validation : Confirmed via H NMR and elemental analysis (e.g., H NMR peaks at δ 3.2–3.5 ppm for piperazine protons, δ 7.2–7.8 ppm for aromatic protons) .

Q. How is the compound characterized for purity and structural integrity?

- Chromatography : HPLC or TLC (R values compared to standards) .

- Spectroscopy : H/C NMR to confirm substituent positions and integration ratios. For example, sulfonyl groups often deshield adjacent protons .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

- Melting Point : Consistency across batches (e.g., 150–155°C) indicates purity .

Q. What are the recommended storage conditions and stability considerations?

- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .

- Stability Issues : Avoid exposure to strong oxidizers (e.g., peroxides), which may degrade the sulfonyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. tolylsulfonyl groups) impact biological activity?

- Structure-Activity Relationship (SAR) :

- Fluorine at the 2-position on the phenyl ring enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- The m-tolylsulfonyl group increases steric bulk, potentially reducing off-target receptor binding compared to smaller substituents (e.g., methyl) .

Q. How can discrepancies in reported biological activities of piperazine derivatives be resolved?

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Purity Assessment : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC data) .

- Computational Modeling : Molecular docking studies to identify key interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1.5–2.0 mg/mL in PBS at pH 7.4) .

- Co-Solvents : Use cyclodextrins or PEG-based formulations to enhance bioavailability .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the piperazine nitrogen for gradual release .

Data Contradiction Analysis

Q. Conflicting reports on sulfonyl group reactivity: How to address this?

- Reactivity Context : Sulfonyl groups are generally stable but may undergo nucleophilic substitution under basic conditions. Contradictions arise from solvent polarity (e.g., DMF vs. THF) or temperature variations .

- Mitigation : Pre-screen reaction conditions using TLC or in situ IR to monitor degradation .

Q. Why do some studies report poor antimicrobial activity despite structural similarity to active analogs?

- Mechanistic Factors : The m-tolylsulfonyl group may hinder membrane penetration in Gram-negative bacteria due to increased polarity .

- Experimental Design : Use standardized MIC assays (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。